A Technical Guide to 2-Fluoro-4-(tributylstannyl)pyridine for Researchers and Drug Development Professionals
A Technical Guide to 2-Fluoro-4-(tributylstannyl)pyridine for Researchers and Drug Development Professionals
Introduction
2-Fluoro-4-(tributylstannyl)pyridine is a key organometallic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique combination of a fluorinated pyridine ring and a tributyltin moiety makes it a versatile reagent for the synthesis of complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom can profoundly influence the physicochemical properties of the final products, such as metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug design.[1][2] This technical guide provides an in-depth overview of the properties, synthesis, and key applications of 2-Fluoro-4-(tributylstannyl)pyridine.
Core Properties and Data
The fundamental physicochemical properties of 2-Fluoro-4-(tributylstannyl)pyridine are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 457061-31-3 | [3][4] |
| Molecular Formula | C₁₇H₃₀FNSn | [3][4] |
| Molecular Weight | 386.14 g/mol | [3][4] |
| Appearance | Liquid | [3] |
| Density | 1.187 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.508 | [3] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |
| InChI Key | YGKPEWRENKJYRP-UHFFFAOYSA-N | [3] |
| SMILES | CCCC--INVALID-LINK--(CCCC)c1ccnc(F)c1 | [3] |
Synthesis and Experimental Protocols
The synthesis of 2-Fluoro-4-(tributylstannyl)pyridine is typically achieved through a halogen-metal exchange reaction followed by quenching with an electrophilic tin species. Below is a representative experimental protocol based on established methodologies for analogous compounds.
Representative Synthesis Protocol: Halogen-Metal Exchange
This protocol describes the synthesis of a tributylstannylpyridine from a corresponding bromopyridine.
Materials:
-
4-Bromo-2-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with 4-bromo-2-fluoropyridine. The flask is purged with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
-
Dissolution: Anhydrous THF is added to the flask via syringe to dissolve the 4-bromo-2-fluoropyridine.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) or by the color change of the reaction mixture. The mixture is typically stirred at this temperature for 1 hour to ensure complete halogen-metal exchange.
-
Stannylation: Tributyltin chloride is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for 3 hours.
-
Warming and Quenching: The reaction mixture is gradually warmed to room temperature and stirred for an additional 30 minutes. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The organic solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is separated and extracted twice more with ethyl acetate.
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Washing and Drying: The combined organic layers are washed with a saturated aqueous solution of sodium chloride (brine) and then dried over anhydrous sodium sulfate.
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Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The final product, 2-Fluoro-4-(tributylstannyl)pyridine, is purified by column chromatography on silica gel or by vacuum distillation.
Applications in Drug Discovery and Development
2-Fluoro-4-(tributylstannyl)pyridine is a valuable reagent in medicinal chemistry, primarily utilized in Stille cross-coupling reactions to introduce the 2-fluoro-4-pyridyl moiety into target molecules. This structural motif is of interest due to the ability of the fluorine atom to modulate the electronic properties and metabolic stability of the pyridine ring.
The Stille Cross-Coupling Reaction
The Stille reaction is a palladium-catalyzed coupling between an organotin compound and an organic halide or triflate. It is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals.
Experimental Workflow: Stille Cross-Coupling
The following workflow outlines the general procedure for a Stille cross-coupling reaction using 2-Fluoro-4-(tributylstannyl)pyridine.
Role in PET Imaging
Fluorine-containing molecules are of significant interest in the development of radiotracers for Positron Emission Tomography (PET) imaging. The isotope ¹⁸F is a positron emitter with a convenient half-life for medical imaging. The 2-fluoro-4-pyridyl moiety can be incorporated into biologically active molecules to create novel PET ligands.[5] These ligands can be used to visualize and quantify biological processes in vivo, aiding in drug development and disease diagnosis.[5] For instance, fluorinated pyridine derivatives have been developed as PET agents for studying nicotinic acetylcholine receptors in the brain.[2]
Safety Information
2-Fluoro-4-(tributylstannyl)pyridine is a hazardous chemical and should be handled with appropriate safety precautions by trained personnel in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and in contact with skin, causes skin and serious eye irritation, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[3] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-フルオロ-4-(トリブチルスタンニル)ピリジン | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Fluoro-4-(tributylstannyl)pyridine - Amerigo Scientific [amerigoscientific.com]
- 5. Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophane 2, 3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]
